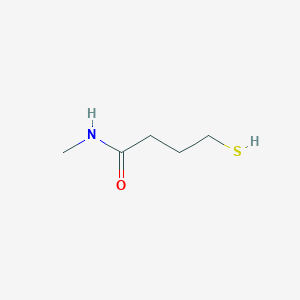

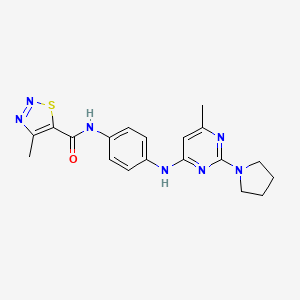

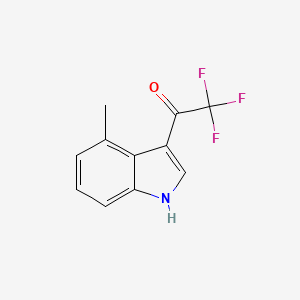

Ethyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is through metal-catalyzed reactions. Researchers have explored the use of different transition metals (such as iron, nickel, and ruthenium) as catalysts in the synthesis of antidepressant molecules. These metal-catalyzed procedures allow for the construction of key structural motifs found in antidepressant drugs, including tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) . Further studies have investigated novel dual- or multi-target antidepressants to enhance efficacy and minimize side effects .

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including hydrolysis of the carbamate group, N-alkylation, and other transformations. These reactions play a crucial role in its synthesis and potential modifications for drug development .

Applications De Recherche Scientifique

Carcinogenicity Studies

- Ethyl carbamate (urethane) has been assessed for carcinogenicity, showing potential as a carcinogen in various studies. The International Agency for Research on Cancer (IARC) has classified ethyl carbamate as a possible human carcinogen (Group 2A) due to its presence in fermented foods and alcoholic beverages and its potential carcinogenic effects (Baan et al., 2007).

Fluorescence Sensing

- Ethyl carbamate derivatives have been explored for their fluorescent properties, contributing to sensing applications. For instance, heteroatom-containing organic fluorophores demonstrate aggregation-induced emission (AIE) characteristics, making them suitable as fluorescent pH sensors in solution and solid states, as well as chemosensors for detecting acidic and basic organic vapors (Yang et al., 2013).

Electrochemical Properties

- Research into donor–acceptor type monomers, including ethyl carbamate derivatives, has shown significant electrochemical activity. These compounds have applications in electrochromic devices, displaying color changes upon oxidation and reduction, indicating their utility in developing smart materials and sensors (Hu et al., 2013).

Anticancer Research

- Ethyl carbamate derivatives have been synthesized and evaluated for their anticancer properties. Some compounds have shown potent cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents. Studies focus on the design, synthesis, and evaluation of these derivatives for inhibitory activity against cancerous cells (Alam et al., 2016).

Chemical Synthesis

- Ethyl carbamate serves as a crucial intermediate in the synthesis of various biologically active compounds. Research has developed efficient synthetic methods for compounds involving ethyl carbamate, contributing to the broader availability of these substances for further biological and pharmacological studies (Zhao et al., 2017).

Mécanisme D'action

While specific details regarding the mechanism of action for Ethyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate may vary, it likely affects neurotransmitter systems in the central nervous system (CNS). Monoamine neurotransmitters (such as noradrenaline, dopamine, and serotonin) play a role in mood regulation, and the compound may modulate their release or reuptake .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O3/c1-2-20-14(19)16-8-10-7-13(18)17(9-10)12-5-3-11(15)4-6-12/h3-6,10H,2,7-9H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWGRDMRWKKQSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2914808.png)

![N-Ethyl-N-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2914815.png)

![6-({8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyridine-3-carbonitrile](/img/structure/B2914817.png)